N6-Palmitoyl lysine
Overview
Description
N6-Palmitoyl lysine, also known as N6-(1-oxohexadecyl)-L-lysine, is a derivative of the amino acid lysine. It is characterized by the attachment of a palmitoyl group (a 16-carbon saturated fatty acid) to the epsilon-amino group of lysine. This modification imparts unique properties to the molecule, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N6-Palmitoyl lysine can be synthesized through an amidation reaction between palmitic acid and lysine. The reaction typically involves the use of a catalyst such as calcium oxide in a mixed solvent system comprising hexane and 2-propanol. The reaction is conducted at varying temperatures (45°C to 95°C) and reaction times (1 to 8 hours) to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, time, and catalyst concentration, to ensure consistent quality and high yield. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N6-Palmitoyl lysine primarily undergoes reactions typical of amides and fatty acids. These include:
Hydrolysis: Breaking down into lysine and palmitic acid under acidic or basic conditions.
Oxidation: The palmitoyl group can undergo oxidation, leading to the formation of various oxidized derivatives.
Substitution: The amide bond can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Lysine and palmitic acid.
Oxidation: Oxidized fatty acid derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N6-Palmitoyl lysine has diverse applications across multiple scientific disciplines:
Chemistry: Used as a surfactant due to its amphiphilic nature, aiding in the stabilization of emulsions and dispersions.
Biology: Studied for its role in protein modification, influencing protein localization and function.
Medicine: Investigated for its potential in drug delivery systems, enhancing the bioavailability of therapeutic agents.
Industry: Utilized in cosmetics and personal care products for its moisturizing and skin-conditioning properties.
Mechanism of Action
The primary mechanism by which N6-Palmitoyl lysine exerts its effects is through the modification of proteins via palmitoylation. This lipid modification involves the attachment of the palmitoyl group to cysteine residues on target proteins, forming a thioester bond. This modification can alter the protein’s localization, stability, and interactions, thereby influencing various cellular processes .
Comparison with Similar Compounds
N6-Myristoyl lysine: Similar structure but with a myristoyl group (14-carbon fatty acid) instead of a palmitoyl group.
N6-Stearoyl lysine: Contains a stearoyl group (18-carbon fatty acid).
Comparison: N6-Palmitoyl lysine is unique due to its specific fatty acid chain length, which imparts distinct physicochemical properties. Compared to N6-Myristoyl lysine and N6-Stearoyl lysine, this compound offers a balance between hydrophobicity and chain length, making it particularly effective in applications requiring moderate hydrophobic interactions .
Properties
IUPAC Name |
(2S)-2-amino-6-(hexadecanoylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKZTTDNVPAHNP-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309724 | |
Record name | N6-(1-Oxohexadecyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59012-43-0, 59012-44-1 | |
Record name | N6-(1-Oxohexadecyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59012-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N6-(1-Oxohexadecyl)-L-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-Palmitoyl lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-(1-Oxohexadecyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-(1-oxohexadecyl)-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N6-PALMITOYL LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KUR4D1LL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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